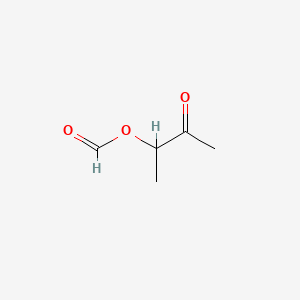
2-Butanone, 3-(formyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3-(formyloxy)- can be achieved through several methods. One common approach involves the reaction of butanone with formic acid under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the formyloxy group on the butanone molecule.
Industrial Production Methods
Industrial production of 2-Butanone, 3-(formyloxy)- often involves the use of advanced catalytic processes to ensure high yield and purity. The process may include the use of molecular sieves or other catalytic materials to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 3-(formyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex molecules.
Reduction: It can be reduced to simpler compounds, often involving the removal of the formyloxy group.
Substitution: The formyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used to substitute the formyloxy group, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
2-Butanone, 3-(formyloxy)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Butanone, 3-(formyloxy)- involves its interaction with specific molecular targets and pathways. The formyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can lead to the formation of new chemical bonds and the modification of existing structures, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
Butanone (Methyl Ethyl Ketone): A simpler ketone with similar reactivity but lacking the formyloxy group.
Acetone: Another ketone with a similar structure but different chemical properties.
2-Butanol: An alcohol that can be oxidized to form butanone derivatives.
Uniqueness
2-Butanone, 3-(formyloxy)- is unique due to the presence of the formyloxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such functionality is required, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C5H8O3 |
|---|---|
Molecular Weight |
116.11 g/mol |
IUPAC Name |
3-oxobutan-2-yl formate |
InChI |
InChI=1S/C5H8O3/c1-4(7)5(2)8-3-6/h3,5H,1-2H3 |
InChI Key |
XAQLIINYMRFEFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)OC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















